molecular formula C10H11BrClNO B14068436 1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one

1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14068436
M. Wt: 276.56 g/mol
InChI Key: SKXQGMAHAZOITL-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the amino group and the chloropropanone moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in electrophilic and nucleophilic reactions. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one include other halogenated aromatic compounds and amino ketones. What sets this compound apart is its unique combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Some similar compounds include:

  • 1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one
  • 1-(3-Amino-5-(bromomethyl)phenyl)-1-fluoropropan-2-one
  • 1-(3-Amino-5-(bromomethyl)phenyl)-1-chlorobutan-2-one

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-5-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(12)8-2-7(5-11)3-9(13)4-8/h2-4,10H,5,13H2,1H3

InChI Key

SKXQGMAHAZOITL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)CBr)N)Cl

Origin of Product

United States

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